molecular formula C12H8ClN3O2 B8669667 methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

Cat. No. B8669667
M. Wt: 261.66 g/mol
InChI Key: SDXQXSGXBGORAM-UHFFFAOYSA-N
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Patent
US09296744B2

Procedure details

In a 100 mL round-bottom flask a mixture of methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate (1.1 g, 4.5 mmol) and phosphorous oxychloride (15 mL, 161 mmol) was heated to 90° C. for 16 hours, cooled down to room temperature and evaporated under reduced pressure. The residue was suspended in dichloromethane (20 mL) and filtered through Celite. Evaporation afforded the title compound as an orange solid (360 mg). LCMS m/z 262.0 (M+H)+, retention time (on analytical HPLC)=2.02 minutes.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:14]2[C:13]3[C:8](=[CH:9][C:10]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:2]1[C:14]2[C:13]3[C:8](=[CH:9][C:10]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OC1=NC=NC=2NC3=CC(=CC=C3C21)C(=O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC=2NC3=CC(=CC=C3C21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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